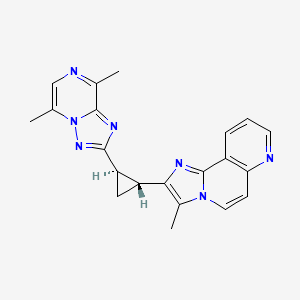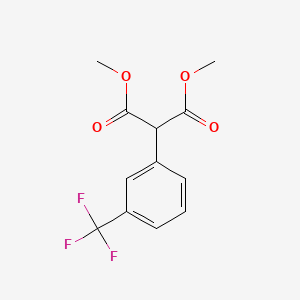
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
Vue d'ensemble
Description
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12ClIN2O2 and a molecular weight of 354.57 g/mol . It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, and a tert-butyl carbamate group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Méthodes De Préparation
The synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-iodo-3-pyridinamine.
Reaction with tert-Butyl Chloroformate: The amine group of 6-chloro-4-iodo-3-pyridinamine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen) and at a controlled temperature to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of palladium catalysts, leading to the formation of various substituted pyridines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include palladium catalysts for substitution reactions and acids like trifluoroacetic acid for deprotection.
Applications De Recherche Scientifique
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate include:
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate: This compound has a similar structure but with the iodo group at a different position on the pyridine ring.
tert-Butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate: This compound features a methyl group in addition to the tert-butyl carbamate.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOUHLCYYKTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697039 | |
| Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400777-00-6 | |
| Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid](/img/structure/B592087.png)
![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)


![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)




